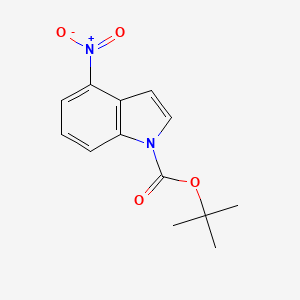![molecular formula C8H5IN2O2 B1345055 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1033463-35-2](/img/structure/B1345055.png)
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Vue d'ensemble
Description
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a unique class of compounds. It has been found to have impressive nanomolar in vitro potency against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of this compound has been well studied in the past decade. The most effective protocols for its synthesis are metal-free direct synthesis methods . These methods are environmentally friendly and have been developed to improve the ecological impact of the classical schemes .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a fused nitrogen-bridged heterocyclic compound . The structure strongly depends on the substitution pattern .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. These include the formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 288.04 . It is a solid substance with a melting point between 217 - 219 degrees Celsius .Applications De Recherche Scientifique
Antiprotozoal Activity
Research into quaternary 2-phenylimidazo[1,2-a]pyridinium salts, which are structurally related to 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, has shown promising antiparasitic activity. These compounds, particularly guanylhydrazones and N-substituted guanylhydrazones derivatives, exhibited significant activity against Trypanosoma rhodesiense, the causative agent of sleeping sickness. This suggests the potential of these compounds in developing new antiprotozoal drugs (Sundberg et al., 1990).
Alzheimer's Disease Research
In the context of Alzheimer's disease, 6-[(124)I]iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine ([(124)I]IMPY), a derivative of this compound, was synthesized and characterized. This compound showed significant promise as a positron-emitting probe for identifying beta-amyloid plaques in Alzheimer's disease models, highlighting its potential for use in diagnostic imaging techniques (Chang et al., 2009).
Anticonvulsant Research
New amides derived from 3,3-diphenyl-propionic acid, a compound related to this compound, were synthesized and tested for their potential anticonvulsant properties. One of the compounds, 3q, displayed broad-spectrum activity across various preclinical seizure models, suggesting the relevance of these compounds in the development of new antiepileptic medications (Obniska et al., 2017).
Cancer Research
Compounds structurally related to this compound have been studied for their potential in cancer research. The synthesis and in vivo evaluation of imidazo[1,2-a]pyridine-3-carboxamides demonstrated activity against Mycobacterium avium infection, which is significant due to the link between chronic infections and certain cancer types. This highlights the potential of these compounds in contributing to cancer therapy and prevention strategies (Moraski et al., 2016).
Mécanisme D'action
Mode of Action
It is hypothesized that it may interact with its targets through a process of phosphorylation , but this requires further investigation.
Biochemical Pathways
It is suggested that it may be involved in the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
It is suggested that it may have antibacterial activity against Staphylococcus aureus , but this needs to be confirmed through further studies.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The iodine atom in the structure enhances the compound’s ability to form halogen bonds with amino acid residues in proteins, thereby influencing the binding affinity and specificity of these interactions. Additionally, this compound can modulate the activity of certain enzymes by acting as an inhibitor or activator, depending on the specific biochemical context .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Furthermore, this compound has been shown to impact the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound’s structure facilitates the formation of halogen bonds with target proteins, enhancing binding affinity and specificity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, this compound can affect the levels of specific metabolites, thereby modulating cellular metabolism and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and distribution. The compound’s ability to interact with specific binding proteins also affects its accumulation in certain cellular compartments, thereby modulating its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity. For example, nuclear localization of this compound can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQGKNMVLAPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid in chemical synthesis?
A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing fused heterocyclic systems. The research highlights its use in a copper(I)-mediated cross-coupling and heterocyclization reaction with terminal alkynes. [] This reaction offers a novel and efficient route to synthesize pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one derivatives, which hold potential as bioactive compounds. This method is particularly advantageous due to its mild, palladium-free conditions and high regioselectivity, making it attractive for various synthetic applications. []
Q2: What are the advantages of using a copper catalyst in this specific reaction, compared to other potential catalysts?
A2: The research emphasizes the use of a copper(I) catalyst for its cost-effectiveness and ability to promote the reaction under mild conditions. [] Compared to traditional palladium-based catalysts often employed in cross-coupling reactions, copper offers a more sustainable and economically viable alternative. Additionally, the mild reaction conditions employed with the copper catalyst are beneficial for preserving the integrity of potentially sensitive functional groups within the reactants. This aspect is crucial for achieving high yields and selectivity in the synthesis of complex molecules like pyrano[3',4':4,5]imidazo[1,2-a]pyridin-1-one derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



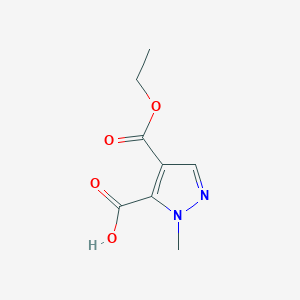

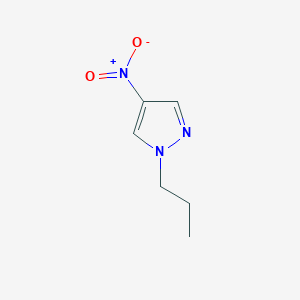
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)
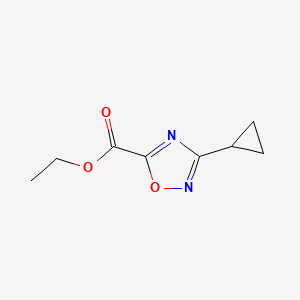

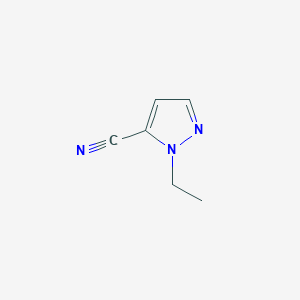

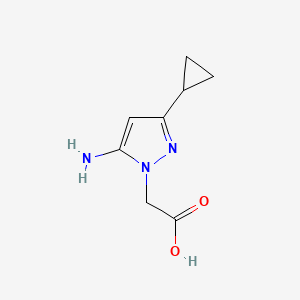
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)


